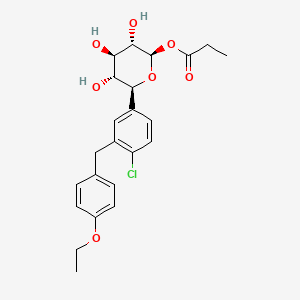
((2R,3S,4R,5R,6S)-2-Propionate Dapagliflozin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2R,3S,4R,5R,6S)-2-Propionate Dapagliflozin: is a derivative of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used primarily for the treatment of type 2 diabetes mellitus. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its biological activity and therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S,4R,5R,6S)-2-Propionate Dapagliflozin involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation, and esterification. The key intermediate, dapagliflozin, is synthesized through a series of reactions starting from commercially available starting materials. The final step involves the esterification of dapagliflozin with propionic acid under specific reaction conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Crystallization and purification steps are crucial to obtain the final product in its desired form .
化学反応の分析
Types of Reactions: ((2R,3S,4R,5R,6S)-2-Propionate Dapagliflozin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can yield ketones or aldehydes, while reduction of carbonyl groups can produce alcohols .
科学的研究の応用
Chemistry: ((2R,3S,4R,5R,6S)-2-Propionate Dapagliflozin is used as a building block in the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the study of stereoselective reactions and chiral synthesis .
Biology: In biological research, this compound is used to study glucose metabolism and the role of SGLT2 in various physiological processes. It serves as a tool to investigate the mechanisms of glucose transport and regulation .
Medicine: The primary application of this compound is in the treatment of type 2 diabetes mellitus. It helps in lowering blood glucose levels by inhibiting the reabsorption of glucose in the kidneys. This compound is also being explored for its potential benefits in cardiovascular health and weight management .
Industry: In the pharmaceutical industry, this compound is used in the development of new antidiabetic drugs. Its unique properties make it a valuable candidate for formulation and drug delivery studies .
作用機序
((2R,3S,4R,5R,6S)-2-Propionate Dapagliflozin exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidneys. This inhibition prevents the reabsorption of glucose, leading to increased glucose excretion in the urine and lowering of blood glucose levels. The molecular targets include SGLT2 proteins, and the pathways involved are primarily related to glucose transport and metabolism .
類似化合物との比較
Empagliflozin: Another SGLT2 inhibitor with a similar mechanism of action but different chemical structure.
Canagliflozin: Similar to dapagliflozin but with variations in its chemical composition and pharmacokinetic properties.
Ertugliflozin: Shares the same therapeutic class but differs in its molecular structure and specific interactions with SGLT2
Uniqueness: ((2R,3S,4R,5R,6S)-2-Propionate Dapagliflozin is unique due to its specific stereochemistry and the presence of the propionate group. These features contribute to its distinct pharmacological profile and therapeutic potential. Compared to other SGLT2 inhibitors, it may offer advantages in terms of efficacy, safety, and patient compliance .
特性
分子式 |
C23H27ClO7 |
|---|---|
分子量 |
450.9 g/mol |
IUPAC名 |
[(2R,3S,4R,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxyoxan-2-yl] propanoate |
InChI |
InChI=1S/C23H27ClO7/c1-3-18(25)30-23-21(28)19(26)20(27)22(31-23)14-7-10-17(24)15(12-14)11-13-5-8-16(9-6-13)29-4-2/h5-10,12,19-23,26-28H,3-4,11H2,1-2H3/t19-,20-,21+,22+,23+/m1/s1 |
InChIキー |
IWZLZLJCDVXPQQ-VROINQGHSA-N |
異性体SMILES |
CCC(=O)O[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OCC)O)O)O |
正規SMILES |
CCC(=O)OC1C(C(C(C(O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OCC)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


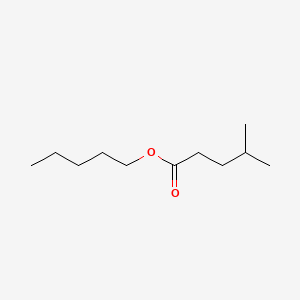
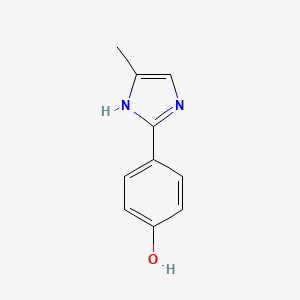
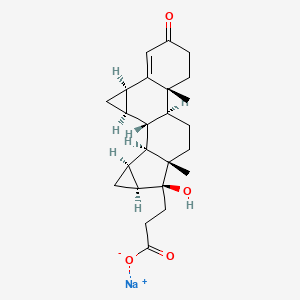
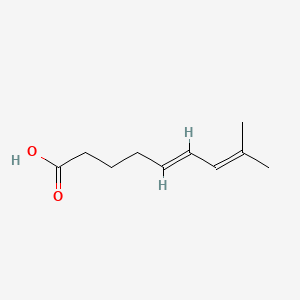
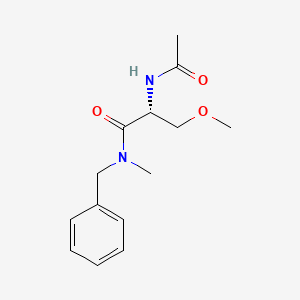
![6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13853826.png)
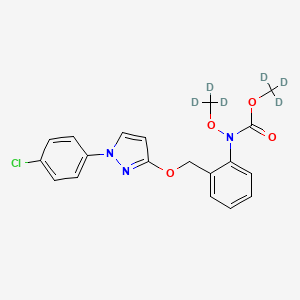
![N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt](/img/structure/B13853842.png)
![(3aS,4S,6aR)-N-[2-[(2-Aminoethyl)dithio]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide Hydrochloride](/img/structure/B13853847.png)
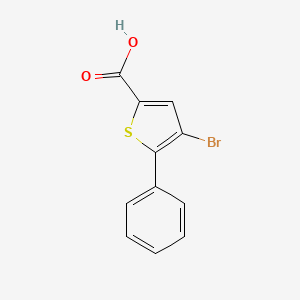
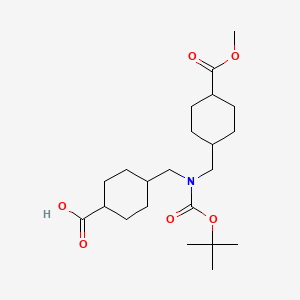
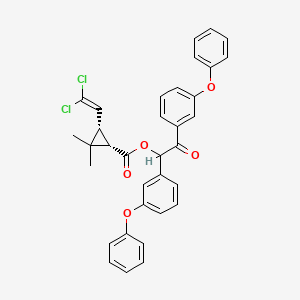
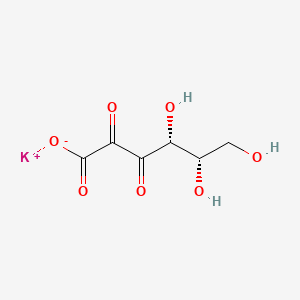
![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13853870.png)
